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Compound of Interest

Compound Name:
3,6-Dimethylisoxazolo[5,4-

d]pyrimidin-4(5H)-one

CAS No.: 35258-88-9

Cat. No.: B1449797

Get Quote

Executive Summary
The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal

chemistry, distinguished by its bioisosteric similarity to endogenous purine bases (adenine and

guanine).[1][2][3] This structural mimicry allows these derivatives to interrogate critical

biological targets, including adenosine receptors, receptor tyrosine kinases (RTKs), and Toll-

like receptors (TLRs).

This technical guide synthesizes the pharmacological profile of isoxazolo[5,4-d]pyrimidines,

focusing on their role as selective TLR7 agonists, EGFR/VEGFR kinase inhibitors, and

adenosine receptor antagonists. It provides validated synthetic protocols, structure-activity

relationship (SAR) insights, and mechanistic pathways for researchers in drug discovery.
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The isoxazolo[5,4-d]pyrimidine core consists of an isoxazole ring fused to a pyrimidine ring

across the 4,5-positions of the isoxazole.

Purine Bioisosterism: The scaffold replaces the imidazole ring of purines with an isoxazole

ring. This modification alters the hydrogen bond donor/acceptor profile and lipophilicity

(LogP) while maintaining the planar geometry required for ATP-binding pocket occupancy in

kinases.

Isomer Specificity: It is crucial to distinguish this scaffold from its isomer, isoxazolo[4,5-

d]pyrimidine. The [5,4-d] fusion places the oxygen atom of the isoxazole ring adjacent to the

pyrimidine fusion, influencing electronic distribution and metabolic stability.

Synthesis Strategies
The construction of the isoxazolo[5,4-d]pyrimidine core typically follows two primary

retrosynthetic disconnections:

Method A: Annulation of the Pyrimidine Ring (Preferred)
This method utilizes functionalized isoxazoles as precursors.[3] It is favored for its regiocontrol.

Precursor: 5-amino-isoxazole-4-carbonitrile (or carboxamide).

Cyclization: Reaction with one-carbon donors (e.g., triethyl orthoformate, formamide) closes

the pyrimidine ring.

Method B: Annulation of the Isoxazole Ring
This method builds the isoxazole ring onto a pre-existing pyrimidine core, often via

hydroxylamine reaction with ortho-functionalized pyrimidines.
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Figure 1: Convergent synthesis of isoxazolo[5,4-d]pyrimidines via isoxazole precursors.
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Pharmacology & Biological Activities[1][3][4][5][6][7]
[8][9][10][11][12]
Immunomodulation: Selective TLR7 Agonism
Recent optimization campaigns have identified 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-

amines as potent, selective agonists of Toll-like Receptor 7 (TLR7).[4][5]

Mechanism: These small molecules bind to the endosomal TLR7, triggering the MyD88-

dependent signaling cascade. This results in the induction of Type I interferons (IFN-α/β) and

pro-inflammatory cytokines (IL-12, TNF-α).[6]

Lead Compound:21a (EC50 = 7.8 µM).[4][6][5]

Therapeutic Application: Vaccine adjuvants and cancer immunotherapy (turning "cold"

tumors "hot").

Oncology: Kinase Inhibition (EGFR & VEGFR)
The scaffold serves as an ATP-competitive inhibitor for receptor tyrosine kinases.

EGFR Inhibition: Derivatives bearing 4-anilino substituents (mimicking Quinazoline drugs like

Erlotinib) show low nanomolar activity against EGFR.
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VEGFR-2 Inhibition: 4-substituted derivatives effectively block angiogenesis by inhibiting

VEGFR-2 phosphorylation, with IC50 values in the sub-micromolar range.

SAR Insight: Substitution at the C-6 position with a trifluoromethyl group enhances metabolic

stability and binding affinity.

Adenosine Receptor Antagonism
Isoxazolo[5,4-d]pyrimidines act as antagonists at the A1 and A3 adenosine receptors.[7]

Relevance: A3 receptor antagonists are investigated for the treatment of glaucoma and

inflammatory diseases.

Binding Mode: The planar heterocyclic core stacks between phenylalanine residues in the

receptor pocket, while N-substituents extend into the exosite.

Experimental Protocols
Protocol A: Synthesis of 4-Amino-isoxazolo[5,4-
d]pyrimidine
Objective: To synthesize the core scaffold from 5-amino-3-methylisoxazole-4-carbonitrile.

Reagents: 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess),

Acetic anhydride (catalytic).

Procedure:

Dissolve the isoxazole precursor in triethyl orthoformate (10 mL/g).

Add 3-4 drops of acetic anhydride.

Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1).

Cool the reaction mixture to room temperature. A precipitate should form.

Filter the solid and wash with cold ethanol.
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Amine Substitution (Optional): To install an amine at C-4, treat the intermediate with the

desired primary amine in ethanol at reflux for 4 hours.

Validation: Verify structure via ¹H-NMR (distinct singlet for pyrimidine H-6 proton around 8.5

ppm).

Protocol B: TLR7 HEK-Blue™ Agonist Assay
Objective: To quantify TLR7 activation efficacy.[4]

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), stably transfected with human TLR7 and an

NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Method:

Seed cells at 50,000 cells/well in a 96-well plate in HEK-Blue™ Detection medium.

Add test compounds (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

Include R848 (Resiquimod) as a positive control and DMSO as a negative control.

Incubate for 16–24 hours at 37°C, 5% CO2.

Measure SEAP levels using a spectrophotometer at 620–655 nm.

Analysis: Calculate EC50 values using non-linear regression (GraphPad Prism).

Mechanism of Action: TLR7 Signaling Pathway
The following diagram illustrates the intracellular cascade activated by isoxazolo[5,4-

d]pyrimidine agonists.
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Figure 2: TLR7 signaling cascade activated by isoxazolo[5,4-d]pyrimidine derivatives.
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[5]
Key Data Summary

Compound Class Target
Activity
(IC50/EC50)

Key Structural
Feature

6-CF3-isoxazolo[5,4-

d]pyrimidine
TLR7 (Agonist) 7.8 µM (EC50)

6-Trifluoromethyl

group is essential for

selectivity over TLR8.

4-Anilino-

isoxazolo[5,4-

d]pyrimidine

EGFR (WT) ~6–8 nM (IC50)

4-Anilino moiety

mimics quinazoline

kinase inhibitors.

4-Substituted-

isoxazolo[5,4-

d]pyrimidine

VEGFR-2 0.33 µM (IC50)

4-Methoxyphenyl

group at C-2 position

enhances potency.

7-Amino-oxazolo[5,4-

d]pyrimidine*
HHV-1 (Antiviral) 3.5 log reduction

Note: Often

compared, but distinct

from isoxazolo isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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